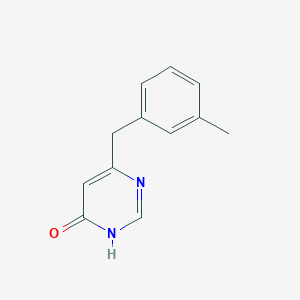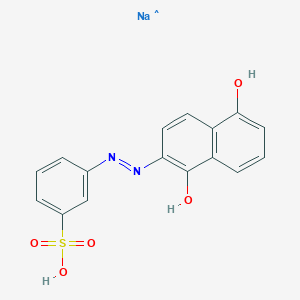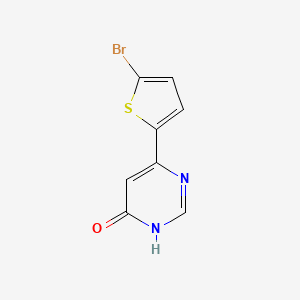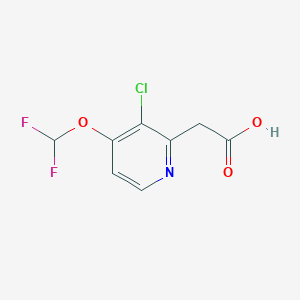
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester
Overview
Description
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester (TPME) is a novel compound with potential applications in scientific research. TPME is a trifluoromethyl-substituted pyrazol-3-yl benzoic acid methyl ester that has been identified as a useful compound in various fields of research, including biochemistry, pharmacology, and biotechnology. TPME is a relatively new compound and its properties have only recently been studied in detail.
Scientific Research Applications
Chemical Modification and Synthesis
Chemical Modification of Biopolymers
The study of xylan derivatives, including ethers and esters, highlights the potential of chemical modifications to produce biopolymers with specific properties. Such modifications can lead to novel applications in drug delivery and as antimicrobial agents, underscoring the importance of chemical modification techniques in developing new materials with desired functional groups and characteristics (Petzold-Welcke et al., 2014).
Applications in Medicinal Chemistry
Anti-Inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have been identified for their significance in medicinal chemistry, especially as anti-inflammatory and antibacterial agents. The trifluoromethyl group, particularly when positioned on specific sites of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underlines the potential of such compounds in discovering novel therapeutic agents with minimal side effects (Kaur et al., 2015).
Analytical Method Development
Identification of Parabens in Cosmetics
The development of analytical methods for identifying and quantifying paraben esters, such as methyl paraben, in cosmetics demonstrates the ongoing need for accurate assessment of chemical components in consumer products. These methods, including spectrophotometry and high-performance liquid chromatography (HPLC), are crucial for ensuring the safety and compliance of cosmetic formulations (Mallika et al., 2014).
Environmental Impact and Safety
Occurrence and Fate of Parabens
Understanding the environmental presence, fate, and potential impact of paraben esters, widely used as preservatives in various products, is essential for assessing ecological risks. Despite their biodegradability, the continuous introduction into environments raises concerns about their ubiquitous presence in surface water and sediments, necessitating further research on their long-term effects (Haman et al., 2015).
properties
IUPAC Name |
methyl 4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-19-11(18)8-4-2-7(3-5-8)9-6-10(17-16-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYIDCQSBCBMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Trifluoromethyl-2H-pyrazol-3-yl)-benzoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)


